molecular formula C15H16N2O5S B12170545 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-methoxyquinoline-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-methoxyquinoline-3-carboxamide

Katalognummer: B12170545
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: FROZJYSGWVUYKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-methoxyquinoline-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a sulfone group, which can enhance the compound’s stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-methoxyquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinoline core, introduction of the sulfone group, and subsequent functionalization to attach the carboxamide moiety. Common reagents used in these steps include strong acids or bases, oxidizing agents, and various organic solvents. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography would be employed to ensure the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-methoxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The quinoline core can be reduced to form different derivatives.

    Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized sulfone derivative, while reduction could produce a dihydroquinoline compound.

Wissenschaftliche Forschungsanwendungen

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-methoxyquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can enhance the compound’s binding affinity and stability, while the quinoline core can interact with various biological pathways. These interactions can lead to the modulation of cellular processes, such as enzyme inhibition or receptor activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a sulfone group and a different heterocyclic core.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide: Features a nitrobenzamide moiety instead of a quinoline core.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-methoxyquinoline-3-carboxamide is unique due to its combination of a quinoline core and a sulfone group, which can confer enhanced stability and reactivity. This makes it a valuable compound for various scientific applications, particularly in the fields of medicinal chemistry and material science.

Eigenschaften

Molekularformel

C15H16N2O5S

Molekulargewicht

336.4 g/mol

IUPAC-Name

N-(1,1-dioxothiolan-3-yl)-6-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H16N2O5S/c1-22-10-2-3-13-11(6-10)14(18)12(7-16-13)15(19)17-9-4-5-23(20,21)8-9/h2-3,6-7,9H,4-5,8H2,1H3,(H,16,18)(H,17,19)

InChI-Schlüssel

FROZJYSGWVUYKE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3CCS(=O)(=O)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.